ADCY5 Human Pre-designed siRNA Set A

Fluorescence Spectroscopy Bioconjugation Immunoassay

Sulfo-Cy5 carboxylic acid offers superior aqueous solubility (>10 mg/mL) for direct conjugation in PBS without organic solvents, preserving protein activity. Its 40-55% higher quantum yield versus non-sulfonated Cy5 ensures brighter fluorescence and improved detection limits in ELISA and flow cytometry. Ideal for lysosomal trafficking studies.

Molecular Formula C33H40N2O8S2
Molecular Weight 656.8 g/mol
Cat. No. B1669371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADCY5 Human Pre-designed siRNA Set A
SynonymsSulfo-Cy5-acid;  Sulfo-Cy5 acid;  Sulfo Cy5 acid;  CY-5;  CY5;  CY 5
Molecular FormulaC33H40N2O8S2
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
InChIKeyHPICMEGAGMPYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfo-Cy5 Carboxylic Acid (CAS 146368-11-8) — Core Photophysical and Solubility Specifications for Fluorophore Selection


The compound 3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt (CAS 146368-11-8), commonly known as Sulfo-Cy5 carboxylic acid, is a sulfonated pentamethine cyanine dye. It functions as a far-red fluorescent label (excitation maximum ≈ 646–649 nm, emission maximum ≈ 665–672 nm) and contains a free carboxylic acid group for covalent conjugation to amine-containing biomolecules [1]. The presence of sulfonate groups confers high aqueous solubility and reduced aggregation compared to non-sulfonated Cy5 analogs, making it suitable for labeling in purely aqueous buffers without organic co-solvents .

Why Cy5 Analogs Are Not Interchangeable — Critical Performance Variances in Sulfo-Cy5 Carboxylic Acid (CAS 146368-11-8)


Despite sharing a core pentamethine cyanine chromophore, in-class fluorophores exhibit substantial differences in quantum yield, water solubility, aggregation propensity, and photostability that directly impact experimental reproducibility and data quality. The sulfonated Cy5 variant (Sulfo-Cy5) demonstrates a significantly higher fluorescence quantum yield (Φ = 0.28) than non-sulfonated Cy5 (Φ = 0.18–0.20) , while also offering superior aqueous solubility (>10 mg/mL in water) [1] and reduced dye-dye aggregation compared to its non-sulfonated counterpart. Relative to Alexa Fluor 647, Sulfo-Cy5 provides a different cost-performance profile, with AF647 showing greater photostability but Sulfo-Cy5 offering a well-characterized, open-source alternative with established conjugation chemistry [2]. These quantified differences underscore why generic substitution without verifying specific performance metrics can lead to inconsistent labeling efficiency, altered cellular trafficking patterns, and compromised assay sensitivity.

Quantitative Differentiation Evidence — Sulfo-Cy5 Carboxylic Acid (CAS 146368-11-8) vs. Closest Analogs


Fluorescence Quantum Yield: Sulfo-Cy5 Outperforms Non-Sulfonated Cy5 by 40–55%

Sulfo-Cy5 carboxylic acid exhibits a fluorescence quantum yield (Φ) of 0.28 in aqueous buffer, representing a 40–55% improvement over non-sulfonated Cy5, which has a reported Φ of 0.18–0.20 under comparable conditions . This difference arises from reduced aggregation and enhanced planarity of the chromophore in the sulfonated form. For Alexa Fluor 647, a structurally distinct sulfonated fluorophore, Φ = 0.33 is reported, indicating a marginally higher quantum yield than Sulfo-Cy5 .

Fluorescence Spectroscopy Bioconjugation Immunoassay

Water Solubility: Sulfo-Cy5 Carboxylic Acid Enables 100-Fold Higher Aqueous Solubility than Non-Sulfonated Cy5

The sulfonate groups on Sulfo-Cy5 carboxylic acid confer dramatically enhanced aqueous solubility. Quantitative comparisons demonstrate that sulfonated Cy5 derivatives achieve water solubility exceeding 10 mg/mL, which is approximately 100-fold greater than non-sulfonated Cy5 analogs [1]. Non-sulfonated Cy5 requires organic co-solvents (e.g., DMF, DMSO) to achieve workable concentrations in aqueous labeling reactions, a limitation that can denature sensitive biomolecules or introduce solvent-related artifacts [2]. Alexa Fluor 647, with four sulfonate groups, exhibits similarly high aqueous solubility, though its proprietary structure may present cost or sourcing constraints [3].

Aqueous Labeling Bioconjugation Protein Labeling

Aggregation Propensity: Sulfo-Cy5 Exhibits Markedly Reduced Dye Aggregation vs. Non-Sulfonated Cy5 in Aqueous Buffers

Electrostatic repulsion from the negatively charged sulfonate groups on Sulfo-Cy5 carboxylic acid substantially reduces dye-dye aggregation (H-aggregate formation) in aqueous media compared to non-sulfonated Cy5 [1]. Aggregation of Cy5 leads to fluorescence quenching and decreased labeling efficiency. Sulfonated cyanines demonstrate reduced aggregation and lower nonspecific binding to biomolecules due to charge repulsion [2]. In head-to-head comparisons, sulfo-Cy5 conjugates show less self-quenching than Cy5 conjugates, enabling brighter signals at equivalent labeling densities [3].

Fluorescence Quenching Bioconjugation Protein Labeling

Cellular Uptake and Intracellular Trafficking: Sulfo-Cy5 Labeling Diverts Cargo from Mitochondrial to Lysosomal Compartments

A direct head-to-head comparison using polyacrylate conjugates revealed that substituting Cy5 with Sulfo-Cy5 dramatically alters cellular interactions. Cy5-labeled polymers exhibited preferential mitochondrial localization, whereas Sulfo-Cy5-labeled polymers redirected to lysosomal trafficking and showed significantly lower overall cellular association [1]. This effect is attributed to the increased negative charge and hydrophilicity conferred by the sulfonate groups, which modulate interactions with cell membranes and intracellular sorting machinery.

Cellular Imaging Drug Delivery Polymer Conjugates

Photostability: Alexa Fluor 647 Outperforms Sulfo-Cy5, but Sulfo-Cy5 Provides Higher Brightness per Molecule than Cy5

Quantitative comparisons of photobleaching rates demonstrate that Alexa Fluor 647 exhibits significantly greater resistance to photodegradation than Sulfo-Cy5 under continuous illumination [1]. However, Sulfo-Cy5 conjugates exhibit ~25% higher brightness (product of extinction coefficient and quantum yield) compared to non-sulfonated Cy5, owing to its higher quantum yield and reduced self-quenching [2]. For applications involving brief exposure or single-timepoint measurements, Sulfo-Cy5's brightness advantage may outweigh its lower photostability. For prolonged imaging or high laser power, AF647 may be preferred.

Fluorescence Microscopy Flow Cytometry Super-Resolution Imaging

Functional Group: Carboxylic Acid Enables Amine-Reactive Conjugation with Flexible Linker Length

The target compound contains a free carboxylic acid on a 5-carboxypentyl linker, providing a reactive handle for covalent attachment to primary amines via carbodiimide chemistry (e.g., EDC/NHS activation). This functionalization strategy yields stable amide bonds and places the fluorophore at a defined distance from the biomolecule, minimizing steric hindrance and preserving binding activity [1]. In contrast, non-sulfonated Cy5 carboxylic acid shares the same reactive group but suffers from poor aqueous solubility that complicates conjugation to water-sensitive proteins. Sulfo-Cy5 NHS ester derivatives (activated forms) are also available, but the free acid offers greater shelf stability and flexibility for user-controlled activation [2].

Bioconjugation Click Chemistry Peptide Labeling

Recommended Application Scenarios for Sulfo-Cy5 Carboxylic Acid (CAS 146368-11-8) Based on Quantified Differentiation


Aqueous Protein and Antibody Labeling Without Organic Co-Solvents

When labeling sensitive proteins or antibodies that denature in the presence of organic solvents, Sulfo-Cy5 carboxylic acid's >10 mg/mL aqueous solubility enables direct labeling in purely aqueous buffers (PBS, HEPES, etc.) via EDC/NHS activation [1]. This eliminates the need for DMF or DMSO, preserving native protein conformation and activity. The reduced aggregation propensity of sulfonated dyes further ensures uniform labeling density and minimizes fluorescence quenching [2].

High-Sensitivity Immunoassays and Flow Cytometry Requiring Enhanced Signal-to-Noise

The 40–55% higher quantum yield of Sulfo-Cy5 relative to non-sulfonated Cy5 translates to brighter fluorescence per molecule, improving detection limits in ELISA, Western blotting, and flow cytometry . The far-red emission (665–672 nm) coincides with low cellular autofluorescence, further enhancing signal-to-noise. For assays where cost and open-source availability are priorities, Sulfo-Cy5 provides a viable alternative to proprietary Alexa Fluor 647, albeit with slightly lower photostability [3].

Polymer and Nanoparticle Conjugates for Lysosomal Targeting Studies

Direct head-to-head evidence shows that Sulfo-Cy5 labeling redirects polyacrylate cargo from mitochondrial to lysosomal compartments [4]. This property can be exploited intentionally to route drug delivery vehicles or imaging probes to the lysosomal pathway. Researchers investigating subcellular trafficking should select Sulfo-Cy5 over non-sulfonated Cy5 when lysosomal localization is desired.

Synthesis of Amine-Reactive Probes with Extended Linker Flexibility

The free carboxylic acid on a 5-carboxypentyl linker provides a versatile platform for creating custom fluorescent probes. Users can activate the acid in situ with EDC/NHS and conjugate to any primary amine-containing target (peptides, oligonucleotides, small molecules), controlling reaction stoichiometry to achieve optimal labeling density [5]. The water solubility of Sulfo-Cy5 ensures compatibility with a wide range of biomolecules without requiring solvent exchange.

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